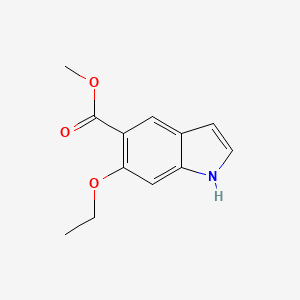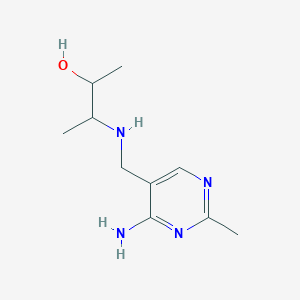![molecular formula C10H12O2S2 B15246959 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. These compounds are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms. The presence of the bis(methylthio)methyl group adds unique chemical properties to this compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with bis(methylthio)methylating agents. One common method is the reaction of benzo[d][1,3]dioxole with bis(methylthio)methane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The bis(methylthio)methyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bis(methylthio)methyl group, yielding benzo[d][1,3]dioxole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzo[d][1,3]dioxole.
Substitution: Various substituted benzo[d][1,3]dioxole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mécanisme D'action
The mechanism of action of 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar core structure but lacking the bis(methylthio)methyl group.
Benzo[d][1,3]dioxole-4,7-dicarboxylic acid: A derivative with carboxylic acid groups, used in the synthesis of metal-organic frameworks.
5-Substituted Benzo[d][1,3]dioxole Derivatives: Various derivatives with different substituents at the 5-position, investigated for their biological activities.
Uniqueness
5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is unique due to the presence of the bis(methylthio)methyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C10H12O2S2 |
|---|---|
Poids moléculaire |
228.3 g/mol |
Nom IUPAC |
5-[bis(methylsulfanyl)methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2S2/c1-13-10(14-2)7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,6H2,1-2H3 |
Clé InChI |
XJQNPWLVQWGCQA-UHFFFAOYSA-N |
SMILES canonique |
CSC(C1=CC2=C(C=C1)OCO2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


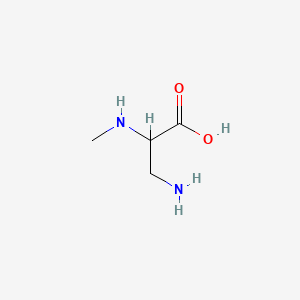
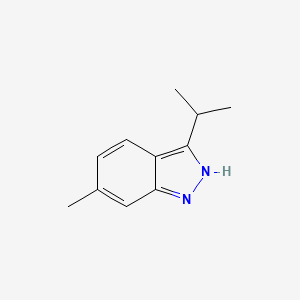
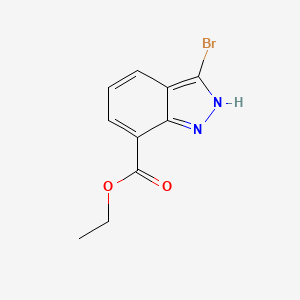
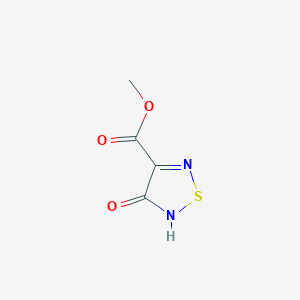


![5-(4-Amino-1-(4-aminobutyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzo[d]oxazol-2-amine](/img/structure/B15246913.png)
![2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid](/img/structure/B15246916.png)

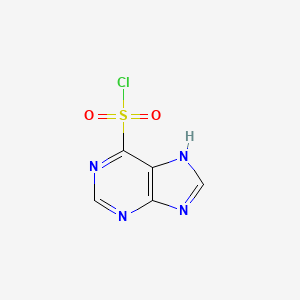
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
